8-Benzoyl-2-naphthol
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Overview
Description
8-Benzoyl-2-naphthol is an organic compound that belongs to the class of naphthols It is characterized by the presence of a benzoyl group attached to the 8th position of the naphthalene ring and a hydroxyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzoyl-2-naphthol typically involves the benzoylation of 2-naphthol. One common method is the Schotten-Baumann reaction, where 2-naphthol reacts with benzoyl chloride in the presence of an aqueous sodium hydroxide solution . This reaction proceeds under mild conditions and yields this compound as the primary product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as ether or chloroform to facilitate the separation and purification of the product.
Chemical Reactions Analysis
Types of Reactions: 8-Benzoyl-2-naphthol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: The benzoyl group can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group at the 2nd position can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of esters or ethers.
Scientific Research Applications
8-Benzoyl-2-naphthol has a wide range of applications in scientific research:
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Benzoyl-2-naphthol involves its interaction with molecular targets through its functional groups. The hydroxyl group at the 2nd position can form hydrogen bonds, while the benzoyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
2-Naphthol: Differing by the absence of the benzoyl group, it is a precursor in many organic syntheses.
1-Naphthol: An isomer with the hydroxyl group at the 1st position, used in similar applications but with different reactivity.
Uniqueness: 8-Benzoyl-2-naphthol is unique due to the presence of both the benzoyl and hydroxyl groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
89965-29-7 |
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Molecular Formula |
C17H12O2 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
(7-hydroxynaphthalen-1-yl)-phenylmethanone |
InChI |
InChI=1S/C17H12O2/c18-14-10-9-12-7-4-8-15(16(12)11-14)17(19)13-5-2-1-3-6-13/h1-11,18H |
InChI Key |
WMTLRZHWENNJBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2C=C(C=C3)O |
Origin of Product |
United States |
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